

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B069986

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CAS Number: 187035-81-0

This technical guide provides a comprehensive overview of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's properties, outlines a probable synthesis protocol, and discusses its potential applications.

Compound Identification and Properties

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring.

Table 1: Physicochemical Properties of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**

Property	Value	Source
CAS Number	187035-81-0	
Molecular Formula	C ₈ H ₇ F ₃ N ₂ O ₂	
Molecular Weight	220.15 g/mol	[1]
Boiling Point	53-55 °C (at 0.1 Torr)	[1]
Predicted Density	1.344 ± 0.06 g/cm ³	[1]
Predicted pKa	-2.77 ± 0.16	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate** (CAS 187035-81-0) is not readily available in the public domain, a plausible synthetic route can be proposed based on established pyrimidine synthesis methodologies, such as the Biginelli reaction or cyclocondensation reactions.[2][3] A likely approach involves the condensation of a trifluoromethylated three-carbon building block with an amidine or a related nitrogen-containing species.

A general proposed synthesis could involve the reaction of ethyl 2-formyl-3,3,3-trifluoropropionate with an appropriate amidine in the presence of a suitable catalyst and solvent. The reaction would proceed via a cyclocondensation mechanism to yield the desired pyrimidine ring.

Proposed Experimental Protocol:

- Materials: Ethyl 2-formyl-3,3,3-trifluoropropionate, formamidine hydrochloride, sodium methoxide, ethanol.
- Procedure:
 - A solution of sodium methoxide in ethanol is prepared in a round-bottom flask under an inert atmosphere.
 - Formamidine hydrochloride is added to the solution and stirred until dissolved.

- Ethyl 2-formyl-3,3,3-trifluoropropionate is added dropwise to the reaction mixture at room temperature.
- The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford pure **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**.

Note: This is a generalized, proposed protocol. Actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would require optimization.

Characterization Data (Predicted)

Given the absence of specific published spectral data for this exact compound, the following are predicted characterization data based on the analysis of structurally similar pyrimidine derivatives.^{[4][5][6]}

Table 2: Predicted Spectral Data for **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**

Technique	Predicted Data
^1H NMR	δ (ppm): 9.3 (s, 1H, pyrimidine-H), 8.9 (s, 1H, pyrimidine-H), 4.4 (q, 2H, $-\text{OCH}_2\text{CH}_3$), 1.4 (t, 3H, $-\text{OCH}_2\text{CH}_3$).
^{13}C NMR	δ (ppm): 164 (C=O), 160 (pyrimidine-C), 158 (pyrimidine-C), 122 (q, $J \approx 275$ Hz, $-\text{CF}_3$), 118 (pyrimidine-C), 62 ($-\text{OCH}_2\text{CH}_3$), 14 ($-\text{OCH}_2\text{CH}_3$).
IR (cm^{-1})	~ 2980 (C-H), ~ 1720 (C=O, ester), ~ 1570 , 1480 (C=N, C=C, pyrimidine ring), ~ 1300 -1100 (C-F).
Mass Spec (m/z)	Predicted $[\text{M}]^+$ at 220.04.

Applications in Research and Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their diverse biological activities. The introduction of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.^[7]

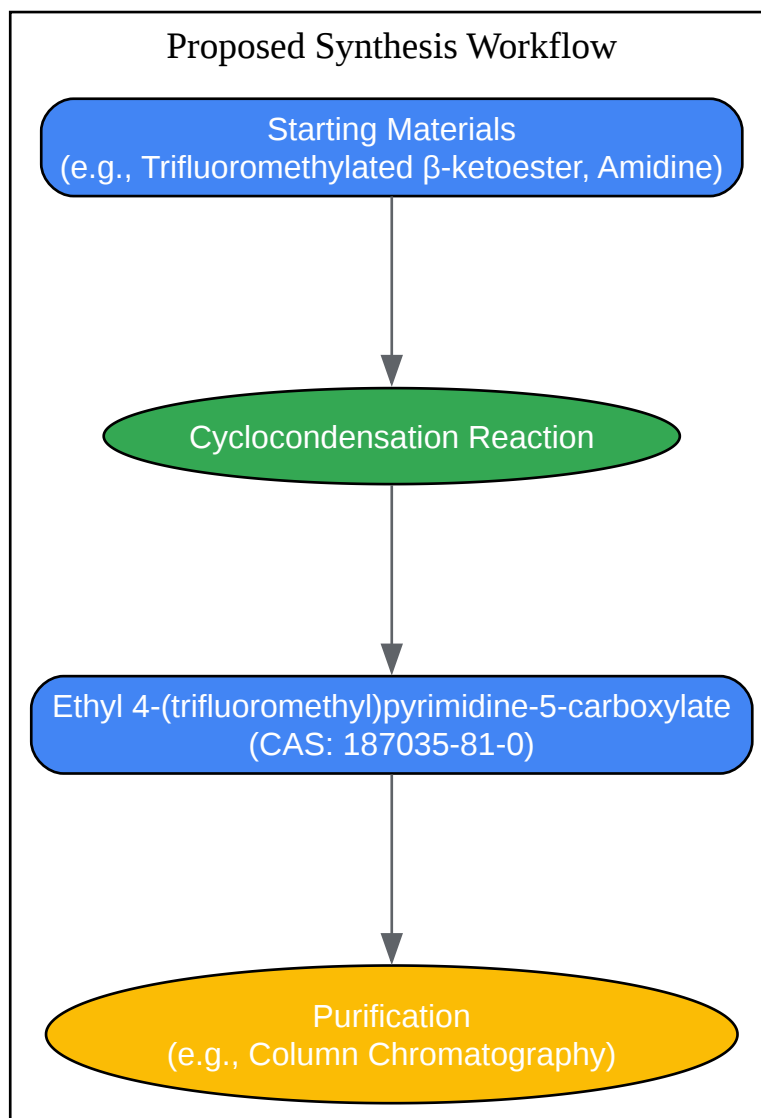
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its functional groups, the ester and the trifluoromethylated pyrimidine core, allow for a variety of chemical transformations. It is particularly useful for the synthesis of aminopyrimidinecarboxylates, which are precursors to a wide range of biologically active compounds.^[1]

Potential applications of compounds derived from this scaffold include:

- **Pharmaceuticals:** As intermediates in the synthesis of anti-inflammatory, antiviral, and anticancer agents.^{[7][8]}
- **Agrochemicals:** In the development of novel herbicides and fungicides.^[7]

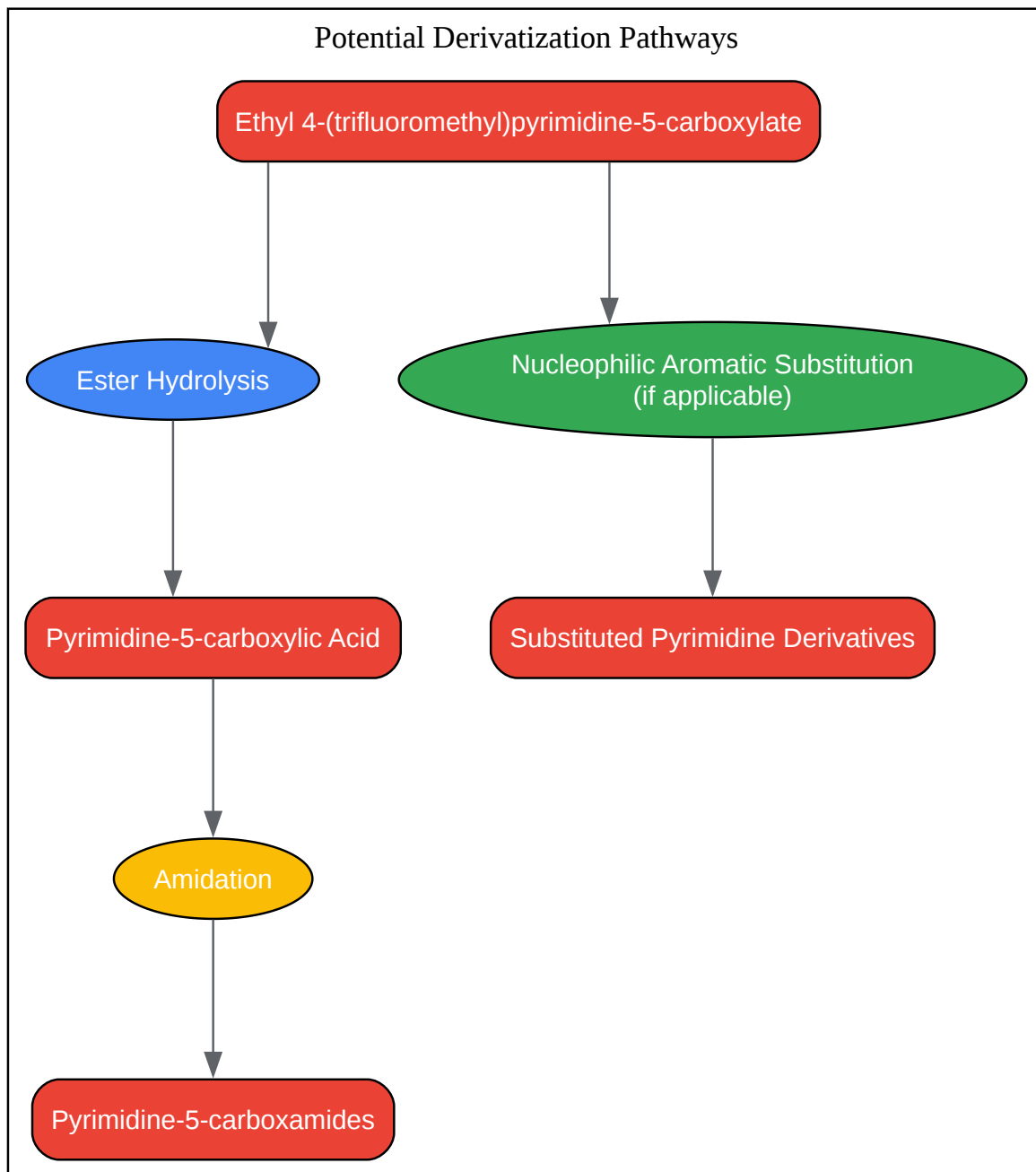
Visualizing the Synthetic Logic

The following diagrams illustrate the conceptual workflow for the synthesis and potential derivatization of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**.



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Caption: A high-level workflow for the proposed synthesis of the target compound.



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Caption: Potential chemical transformations of the target compound for creating derivatives.

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